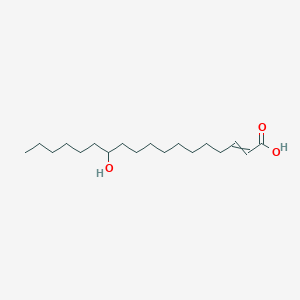

12-Hydroxyoctadec-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

12-Hydroxyoctadec-2-enoic acid, also known as ricinoleic acid, is a hydroxy fatty acid. It is an unsaturated omega-9 fatty acid and a major component of the seed oil obtained from the castor plant (Ricinus communis). This compound is also found in the sclerotium of ergot (Claviceps purpurea) and has various industrial and medicinal applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Dehydration of Ricinoleic Acid: One method involves the dehydration of ricinoleic acid using imidazole salts.

NaH-Promoted Reaction: Another method is the NaH-promoted reaction of ricinoleic acid methyl ester with methyl iodide (MeI) catalyzed by lipase P.

Macrocyclization: Macrocyclization of racemic 12-hydroxyoctadec-9Z-enoic acid.

Hypervalent Iodine Reaction: Reaction with hypervalent iodine (III).

Industrial Production Methods:

Saponification or Fractional Distillation: Ricinoleic acid is manufactured for industrial purposes by saponification or fractional distillation of hydrolyzed castor oil.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Ricinoleic acid can undergo oxidation reactions.

Reduction: It can also be reduced under specific conditions.

Substitution: Substitution reactions are common, especially in the presence of specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are often employed.

Major Products:

Oxidation: Produces various oxidized derivatives.

Reduction: Yields reduced forms of the compound.

Substitution: Results in substituted fatty acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

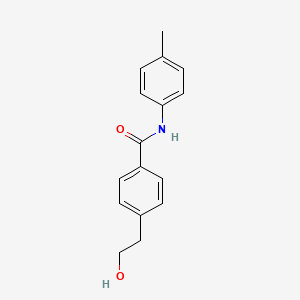

Polymer Synthesis: Used to prepare biodegradable polyanhydrides and polyesters for drug delivery systems.

Biology:

Biocompatibility Studies: Comprehensive studies have demonstrated the biocompatibility and biodegradability of its derivatives.

Medicine:

Drug Delivery: Polyanhydrides of ricinoleic acid are used as agents to deliver drugs to specific targets.

Industry:

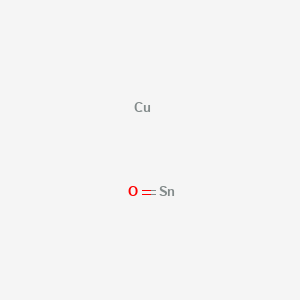

Personal Care Products: The zinc salt of ricinoleic acid is used in personal care products such as deodorants.

Mecanismo De Acción

Ricinoleic acid exerts its effects through various molecular targets and pathways:

Cannabinoid Receptors: It interacts with cannabinoid receptor 1 and cannabinoid receptor 2 in humans.

Transient Receptor Potential Channels: It also affects transient receptor potential cation channel subfamily V member 1.

Comparación Con Compuestos Similares

Lesquerolic Acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group inserted between the carboxyl group and the double bond.

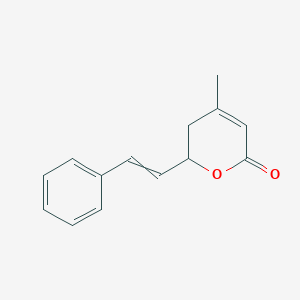

Polyglycerol Polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier in chocolate.

Ricinelaidic Acid: The trans isomer of ricinoleic acid.

Ricinolein: The triglyceride of ricinoleic acid.

Sodium Ricinoleate: The sodium salt of ricinoleic acid.

Undecylenic Acid: A product of pyrolysis of ricinoleic acid.

Uniqueness:

Hydroxy Group: The presence of a hydroxy group at the 12th position makes it unique among fatty acids.

Industrial Versatility: Its wide range of applications in various industries, from personal care to pharmaceuticals, highlights its versatility.

Propiedades

Número CAS |

131907-46-5 |

|---|---|

Fórmula molecular |

C18H34O3 |

Peso molecular |

298.5 g/mol |

Nombre IUPAC |

12-hydroxyoctadec-2-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h13,16-17,19H,2-12,14-15H2,1H3,(H,20,21) |

Clave InChI |

YQXHKIKYTYUEJU-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(CCCCCCCCC=CC(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)

![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)